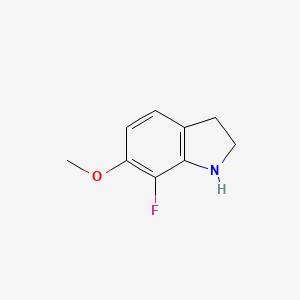
7-Fluoro-6-methoxy-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-6-methoxy-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
The synthesis of 7-Fluoro-6-methoxy-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This method provides a good yield of the desired indole derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
7-Fluoro-6-methoxy-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the indole ring to more saturated derivatives.
Substitution: The fluorine and methoxy groups on the indole ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Fluoro-6-methoxy-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 7-Fluoro-6-methoxy-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 7-Fluoro-6-methoxy-2,3-dihydro-1H-indole include other fluorinated and methoxylated indole derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. . The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties.
Biological Activity
7-Fluoro-6-methoxy-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C10H10FNO, with a molecular weight of 181.19 g/mol. Its structure includes a fluorine atom and a methoxy group, which contribute to its reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various biological pathways. For instance, it exhibits inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), which is implicated in cancer progression and neurodegenerative diseases .
- Receptor Interaction : The presence of the fluorine atom enhances the compound's binding affinity to specific receptors, potentially increasing its efficacy as a therapeutic agent .
- Antioxidant Activity : Preliminary studies suggest that this indole derivative may possess antioxidant properties, contributing to its protective effects against oxidative stress-related diseases .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of GSK-3β | |
| Antioxidant | Scavenging free radicals | |
| Antimicrobial | Activity against bacterial strains | |
| Neuroprotective | Modulation of neuroinflammatory pathways |
Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Properties : A study demonstrated that this compound effectively inhibited the proliferation of cancer cell lines (e.g., HCT116) with an IC50 value of approximately 6.76 µg/mL, indicating potent anticancer activity compared to standard treatments .
- Neuroprotective Effects : Research indicated that this compound could reduce neuroinflammation in models of neurodegenerative diseases, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease .
- Antimicrobial Activity : The compound exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values demonstrating its potential as an antibacterial agent .
Properties
Molecular Formula |
C9H10FNO |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
7-fluoro-6-methoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10FNO/c1-12-7-3-2-6-4-5-11-9(6)8(7)10/h2-3,11H,4-5H2,1H3 |
InChI Key |
KKDIJAVXCPXERU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CCN2)C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















